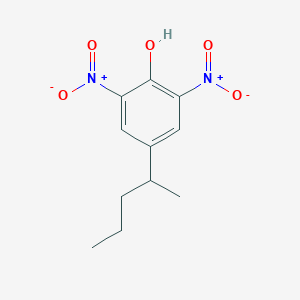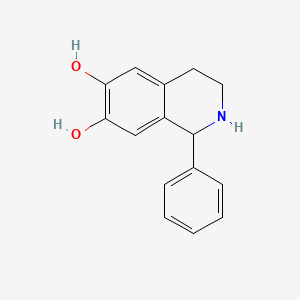
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be synthesized through various methods. One common approach involves the condensation of phenylethylamine with catechol derivatives under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the tetrahydroisoquinoline core. The hydroxyl groups at the 6 and 7 positions can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups at the 6 and 7 positions can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various alkaloids.
Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter function.
Medicine: Research has shown that it may have therapeutic potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, it can modulate signaling pathways involved in oxidative stress and inflammation, further enhancing its therapeutic potential.
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups at the 6 and 7 positions, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of hydroxyl groups, which can affect its solubility and interaction with biological targets.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Features a methyl group at the nitrogen atom, altering its pharmacokinetic properties and biological effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
17579-12-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C15H15NO2/c17-13-8-11-6-7-16-15(12(11)9-14(13)18)10-4-2-1-3-5-10/h1-5,8-9,15-18H,6-7H2 |
InChI Key |
BLHNHEFDFAQSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
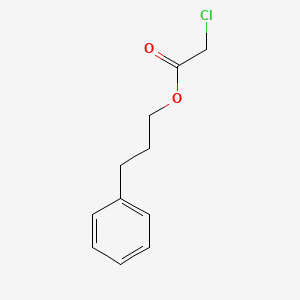
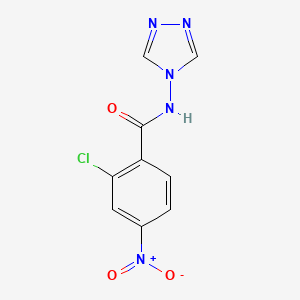
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
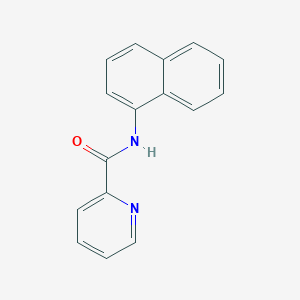
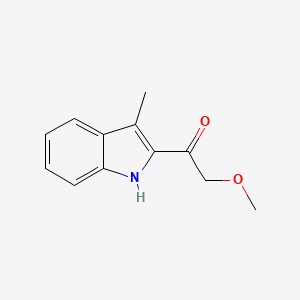

![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

